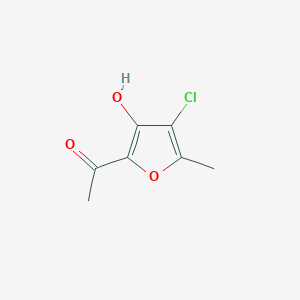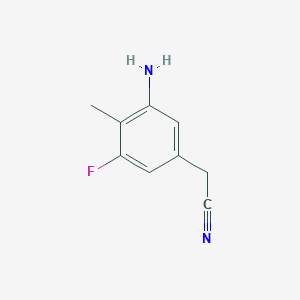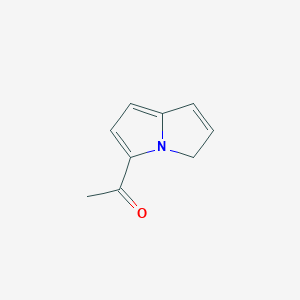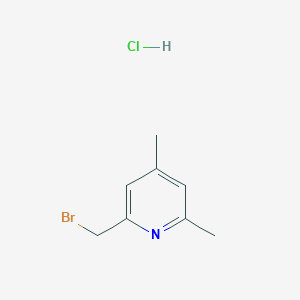
(3R)-3-Methoxyazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Methoxyazepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom The (3R) designation indicates that the compound has a specific three-dimensional arrangement, with the methoxy group (-OCH₃) attached to the third carbon in the R configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methoxyazepane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azepane or a related cyclic compound.
Methoxylation: The introduction of the methoxy group can be achieved through nucleophilic substitution reactions. For example, a hydroxyl group on the azepane ring can be converted to a methoxy group using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Chiral Resolution: To obtain the (3R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often explored to enhance efficiency and yield.
化学反应分析
Types of Reactions
(3R)-3-Methoxyazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield ketones, while substitution reactions can produce a variety of substituted azepanes.
科学研究应用
(3R)-3-Methoxyazepane has several scientific research applications:
Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers investigate its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
作用机制
The mechanism of action of (3R)-3-Methoxyazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
相似化合物的比较
Similar Compounds
(3S)-3-Methoxyazepane: The enantiomer of (3R)-3-Methoxyazepane, with a different three-dimensional arrangement.
3-Hydroxyazepane: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methylazepane: A compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(3R)-3-methoxyazepane |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
GAWIWXOQGQVEJQ-SSDOTTSWSA-N |
手性 SMILES |
CO[C@@H]1CCCCNC1 |
规范 SMILES |
COC1CCCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
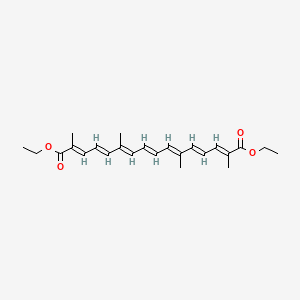
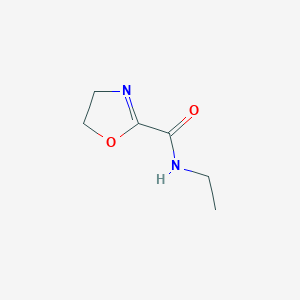
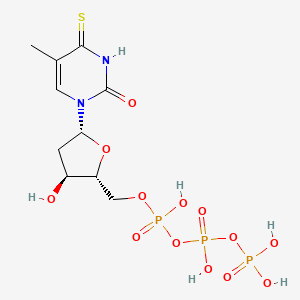
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
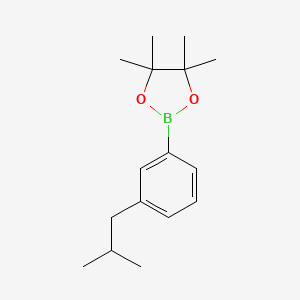
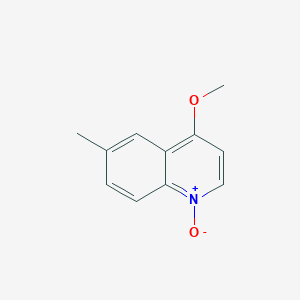
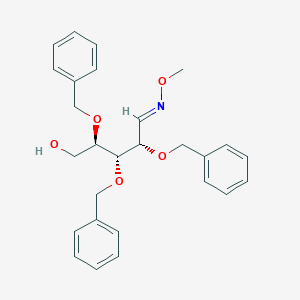
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
